NEP Potency vs. Sacubitril and Thiorphan
(Rac)-UK-414495 inhibits human recombinant neutral endopeptidase (hNEP) with an IC50 of 18.9 nM [1]. This potency is moderate compared to other NEP inhibitors: sacubitril (AHU-377) is more potent against NEP with an IC50 of 5 nM , while thiorphan, a reference peptidic NEP inhibitor, has an IC50 of 6.9 nM . However, neither sacubitril nor thiorphan has been validated for FSAD applications; sacubitril is optimized for cardiovascular indications, and thiorphan lacks suitable pharmacokinetic properties for translational genital blood flow studies.
| Evidence Dimension | In vitro inhibition of human neutral endopeptidase (hNEP) |
|---|---|
| Target Compound Data | IC50 = 18.9 nM |
| Comparator Or Baseline | Sacubitril (IC50 = 5 nM); Thiorphan (IC50 = 6.9 nM) |
| Quantified Difference | (Rac)-UK-414495 is 3.8-fold less potent than sacubitril and 2.7-fold less potent than thiorphan in isolated enzyme assays |
| Conditions | Human recombinant NEP enzyme assay |
Why This Matters
The moderate NEP potency of (Rac)-UK-414495 is balanced by its functional efficacy in genital tissue, suggesting that enzyme inhibitory potency alone does not predict translational utility for FSAD.
- [1] Pryde DC, Maw GN, Planken S, Platts MY, Sanderson V, Corless M, et al. Novel selective inhibitors of neutral endopeptidase for the treatment of female sexual arousal disorder. Synthesis and activity of functionalized glutaramides. J Med Chem. 2006;49(14):4409-24. View Source
